molecular formula C14H21N B3307698 (1-Phenylcycloheptyl)methanamine CAS No. 933724-56-2

(1-Phenylcycloheptyl)methanamine

Cat. No.: B3307698
CAS No.: 933724-56-2
M. Wt: 203.32 g/mol
InChI Key: FGKBAXPKRRVDBI-UHFFFAOYSA-N
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Description

(1-Phenylcycloheptyl)methanamine: is an organic compound with the molecular formula C14H21N. It is a member of the aralkylamines class, characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcycloheptyl)methanamine typically involves the reaction of cycloheptanone with phenylmagnesium bromide to form 1-phenylcycloheptanol. This intermediate is then subjected to a reductive amination process using formaldehyde and ammonium chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcycloheptyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1-Phenylcycloheptyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • (1-Phenylcyclopentyl)methanamine
  • (1-Phenylcyclohexyl)methanamine
  • (1-Phenylcyclooctyl)methanamine

Comparison: Compared to its analogs, (1-Phenylcycloheptyl)methanamine exhibits unique properties due to the seven-membered cycloheptyl ring. This structural feature influences its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(1-phenylcycloheptyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c15-12-14(10-6-1-2-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKBAXPKRRVDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Phenylcycloheptyl)methanamine
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